ethyl 4-(benzylamino)-6-fluoro-3-quinolinecarboxylate
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Overview
Description
Ethyl 4-(benzylamino)-6-fluoro-3-quinolinecarboxylate is a compound within the class of quinoline derivatives. It's part of a larger family of chemicals with diverse applications, including medicinal chemistry, but this analysis will focus on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of ethyl 4-(benzylamino)-6-fluoro-3-quinolinecarboxylate and related compounds typically involves multiple steps, including cyclization reactions and substitutions. One method detailed by Matsuoka et al. (1997) involves the chlorination and deacetylation of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate, followed by intramolecular cyclization (Matsuoka et al., 1997). This reflects the complex and multi-step nature of synthesizing such quinoline derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques like X-ray crystallography. For example, the crystal structure of a similar compound, ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate, was determined by Chen et al. (2012), showcasing the typical quinoline framework and intermolecular interactions (Chen et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives like ethyl 4-(benzylamino)-6-fluoro-3-quinolinecarboxylate often undergo various chemical reactions, reflecting their reactivity and functional versatility. An example is the work of Xin et al. (1993), who explored the reactivity of similar compounds in forming various derivatives through reactions with benzaldehydes (Xin et al., 1993).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystalline structure, are influenced by their molecular makeup. The work of Sapnakumari et al. (2014) on a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, sheds light on such properties through characterization methods like single-crystal X-ray diffraction (Sapnakumari et al., 2014).
properties
IUPAC Name |
ethyl 4-(benzylamino)-6-fluoroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-24-19(23)16-12-21-17-9-8-14(20)10-15(17)18(16)22-11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIUFXDTWJHZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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